The Dawn of a New Metabolic Signal: An In-depth Technical Guide to the Discovery and History of Lactyl-CoA
The Dawn of a New Metabolic Signal: An In-depth Technical Guide to the Discovery and History of Lactyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of cellular metabolism and epigenetic regulation has been reshaped by the recent discovery of lactyl-coenzyme A (Lactyl-CoA) and its role as a key substrate for a novel post-translational modification (PTM), lysine (B10760008) lactylation. This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with Lactyl-CoA. Initially identified in the context of histone lactylation's role in macrophage polarization, Lactyl-CoA has emerged as a critical signaling molecule linking glycolysis to gene expression. This document details the enzymatic and non-enzymatic pathways of lactylation, summarizes key quantitative data on Lactyl-CoA concentrations and enzyme kinetics, and provides detailed experimental protocols for its detection and analysis. Furthermore, this guide presents visual workflows and signaling pathway diagrams to facilitate a deeper understanding of the intricate processes surrounding this pivotal metabolite.
Introduction: A Paradigm Shift in Understanding Lactate's Role
For decades, lactate (B86563) was largely considered a metabolic waste product of anaerobic glycolysis. However, a paradigm shift began with the groundbreaking discovery of lysine lactylation, a novel post-translational modification, by Professor Yingming Zhao's group in 2019.[1] This seminal work, published in Nature, revealed that lactate is not merely a metabolic byproduct but also a precursor to a signaling molecule that can directly impact gene expression through the epigenetic modification of histones.[1][2] This discovery firmly established a direct link between cellular metabolic states, particularly glycolysis, and the regulation of chromatin structure and function.
At the heart of this new signaling pathway lies lactyl-coenzyme A (Lactyl-CoA), the activated form of lactic acid.[3] The identification of Lactyl-CoA in mammalian cells was a crucial step in elucidating the mechanism of enzymatic lysine lactylation.[3][4] It serves as the donor of the lactyl group, which is transferred to lysine residues on histone and non-histone proteins, thereby modulating their function.[5] The existence of Lactyl-CoA in mammalian systems, although at concentrations significantly lower than other acyl-CoAs like acetyl-CoA, has been confirmed through advanced mass spectrometry techniques.[3][4]
This guide will delve into the historical context of this discovery, the key experiments that led to the identification of Lactyl-CoA, and the current understanding of its metabolism and function.
A Historical Perspective: From Metabolic Waste to Epigenetic Regulator
The journey to understanding Lactyl-CoA's role began with a re-evaluation of lactate's function in cellular physiology. The key historical developments are outlined below:
-
Pre-2019: The "Lactate Shuttle" and Beyond: The traditional view of lactate as a waste product was challenged by the "lactate shuttle" hypothesis, which proposed that lactate could be transported between cells and tissues as an energy source. This laid the groundwork for considering lactate as a more dynamic metabolic player.
-
2019: The Discovery of Histone Lactylation: The pivotal moment came with the publication by Zhang et al., which identified lysine lactylation as a novel histone modification.[1][2] Using high-resolution mass spectrometry, they detected a mass shift on histone lysine residues corresponding to the addition of a lactyl group.[6] This modification was found to be stimulated by increased glycolysis and lactate levels, for instance, during M1 macrophage polarization.[2]
-
2020: The Identification of Lactyl-CoA in Mammalian Cells: Following the discovery of lactylation, the search for the enzymatic machinery and substrates commenced. Varner et al. provided the first direct evidence and quantification of Lactyl-CoA in mammalian cells and tissues using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[3][4] This discovery was a critical piece of the puzzle, confirming the existence of the substrate for enzymatic lactylation.
-
Concurrent Discoveries: The Non-Enzymatic Pathway: Around the same time, an alternative, non-enzymatic pathway for lysine lactylation was proposed, involving the intermediate lactoylglutathione (LGSH) derived from the glyoxalase pathway. This highlighted the complexity of lactylation and suggested multiple mechanisms for its regulation.
Quantitative Data on Lactyl-CoA and Associated Enzymes
The accurate quantification of Lactyl-CoA and the characterization of the enzymes that regulate its metabolism are crucial for understanding its physiological and pathological roles.
Cellular and Tissue Concentrations of Lactyl-CoA
Lactyl-CoA is present in mammalian cells and tissues at significantly lower concentrations than other short-chain acyl-CoAs.[3][4]
| Sample Type | Concentration | Reference |
| HepG2 Cells | 0.011 pmol/10⁶ cells | [7] |
| Mouse Heart (fed) | 0.0172 pmol/mg tissue wet weight | [3][4] |
| Mouse Heart (fasted) | 0.0187 pmol/mg tissue wet weight | [3] |
Enzyme Kinetics
The levels of protein lactylation are dynamically regulated by "writer" enzymes that add the lactyl group and "eraser" enzymes that remove it.
Writer Enzyme: The histone acetyltransferase p300 has been identified as a "writer" of lactylation, capable of using Lactyl-CoA as a substrate to modify histones.[5] While its role is established, specific kinetic parameters (Km and kcat) for p300 with Lactyl-CoA are not yet well-documented in the literature. Molecular docking and simulation studies suggest a specific and efficient binding of Lactyl-CoA to p300.[8]
Eraser Enzymes: Histone deacetylases (HDACs) 1-3 have been identified as the primary "erasers" of lysine lactylation.
| Enzyme | Substrate | kcat/KM (M⁻¹s⁻¹) | Reference |
| HDAC1 | H4K12(L-la) peptide | ~1,000 | |
| HDAC2 | H4K12(L-la) peptide | ~1,000 | |
| HDAC3 | H4K12(L-la) peptide | ~10,000 |
Key Experimental Protocols
The detection and quantification of the low-abundance Lactyl-CoA molecule require sensitive and specific analytical methods.
Quantification of Lactyl-CoA by LC-HRMS
This protocol is based on the methods described by Varner et al. for the analysis of acyl-CoAs.[3]
4.1.1. Sample Preparation and Extraction
-
Cell Harvesting: Wash cultured cells with ice-cold phosphate-buffered saline (PBS). Scrape cells in a minimal volume of ice-cold PBS and pellet by centrifugation at 4°C.
-
Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Resuspend cell pellets or tissue powder in 1 ml of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Internal Standard Spiking: Add an appropriate internal standard, such as ¹³C₃¹⁵N₁-labeled Lactyl-CoA, to the sample for accurate quantification.
-
Sonication and Centrifugation: Sonicate the samples on ice to ensure complete lysis. Pellet the protein precipitate by centrifugation at 17,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB 1cc (30 mg) SPE column with methanol, followed by equilibration with water.
-
Load the cleared supernatant onto the SPE column.
-
Wash the column with water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with methanol.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the pellet in a small volume of 5% sulfosalicylic acid for LC-MS analysis.
4.1.2. LC-HRMS Analysis
-
Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 60% mobile phase B over 20 minutes is typically used to separate short-chain acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization: Use positive ion electrospray ionization (ESI+).
-
Detection: Operate a high-resolution mass spectrometer (e.g., Orbitrap) in full scan mode to detect the [M+H]⁺ ion of Lactyl-CoA (m/z 840.1436).
-
Fragmentation: For confirmation, perform tandem mass spectrometry (MS/MS) to observe characteristic fragment ions.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of Lysine Lactylation
Two primary pathways for lysine lactylation have been proposed:
References
- 1. ASF1A-dependent P300-mediated histone H3 lysine 18 lactylation promotes atherosclerosis by regulating EndMT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic regulation of gene expression by histone lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 7. Lactylation, a Novel Metabolic Reprogramming Code: Current Status and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
